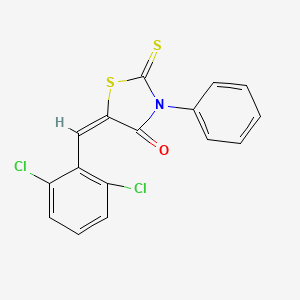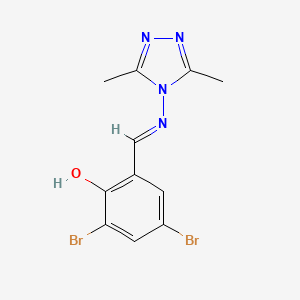![molecular formula C30H22ClFN4 B11672258 6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11672258.png)
6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-2-[5-(2-氟苯基)-3-(4-甲基苯基)-4,5-二氢-1H-吡唑-1-基]-4-苯基喹唑啉是一种复杂的有机化合物 ,属于喹唑啉类。该化合物以其独特的结构为特征,包括一个被各种官能团取代的喹唑啉核心,包括氯、氟和甲基苯基基团。这些取代基的存在赋予该化合物特定的化学和物理性质,使其在科学研究的各个领域都引起了人们的兴趣。
准备方法
6-氯-2-[5-(2-氟苯基)-3-(4-甲基苯基)-4,5-二氢-1H-吡唑-1-基]-4-苯基喹唑啉的合成通常涉及多个步骤,从易得的前体开始。合成路线可能包括以下步骤:
吡唑啉环的形成: 此步骤涉及在碱的存在下,2-氟苯甲醛与4-甲基苯乙酮反应,形成相应的查尔酮。然后将查尔酮与水合肼环化形成吡唑啉环。
喹唑啉核心的合成: 喹唑啉核心是通过在酸性条件下,使2-氨基苯甲腈与苯甲醛衍生物反应而合成的。
偶联反应: 最后一步涉及使用合适的偶联试剂和条件,将吡唑啉环与喹唑啉核心偶联。
该化合物的工业生产方法可能涉及优化这些合成路线,以提高产率、纯度和成本效益。
化学反应分析
6-氯-2-[5-(2-氟苯基)-3-(4-甲基苯基)-4,5-二氢-1H-吡唑-1-基]-4-苯基喹唑啉可以发生各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化,导致形成具有不同氧化态的喹唑啉衍生物。
还原: 还原反应可以用还原剂(如硼氢化钠或氢化铝锂)进行,导致分子内特定官能团的还原。
取代: 化合物中的氯和氟取代基可以与亲核试剂(如胺或硫醇)发生亲核取代反应,导致形成新的衍生物。
这些反应中常用的试剂和条件包括有机溶剂、催化剂以及受控的温度和压力条件。从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。
科学研究应用
6-氯-2-[5-(2-氟苯基)-3-(4-甲基苯基)-4,5-二氢-1H-吡唑-1-基]-4-苯基喹唑啉具有多种科学研究应用,包括:
生物学: 研究其潜在的生物活性,包括抗菌、抗癌和抗炎特性。
医学: 研究其潜在的治疗效果,特别是在开发针对特定疾病的新药方面。
工业: 用于开发具有特定性能的新材料,如聚合物和涂料。
作用机制
6-氯-2-[5-(2-氟苯基)-3-(4-甲基苯基)-4,5-二氢-1H-吡唑-1-基]-4-苯基喹唑啉的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节它们的活性。例如,它可能抑制参与细胞增殖的某些酶的活性,从而导致抗癌作用。所涉及的确切分子靶标和途径取决于特定的生物学环境以及化合物中存在的官能团。
相似化合物的比较
6-氯-2-[5-(2-氟苯基)-3-(4-甲基苯基)-4,5-二氢-1H-吡唑-1-基]-4-苯基喹唑啉可以与其他类似化合物进行比较,例如:
N-(3-氯-2-甲基苯基)-4-(4-氟苯基)-1,3-噻唑-2-胺: 该化合物在结构上有一些相似之处,但不同之处在于存在噻唑环而不是喹唑啉核心.
(5-氯-6-氟吡啶-2-基)甲胺: 该化合物具有一个带有氯和氟取代基的吡啶环,使其在结构上相关,但在其核心结构上有所区别.
属性
分子式 |
C30H22ClFN4 |
|---|---|
分子量 |
493.0 g/mol |
IUPAC 名称 |
6-chloro-2-[3-(2-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
InChI |
InChI=1S/C30H22ClFN4/c1-19-11-13-20(14-12-19)27-18-28(23-9-5-6-10-25(23)32)36(35-27)30-33-26-16-15-22(31)17-24(26)29(34-30)21-7-3-2-4-8-21/h2-17,28H,18H2,1H3 |
InChI 键 |
XTHJEYZZOWCEPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)

![4,4'-({4-[(2-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11672217.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)

![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)
![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)

![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672260.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11672272.png)
